molecular formula C9H10N2O3S2 B12596848 3-Ethyl-2-imino-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid CAS No. 877463-42-8

3-Ethyl-2-imino-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid

Cat. No.: B12596848
CAS No.: 877463-42-8
M. Wt: 258.3 g/mol
InChI Key: DETAOMFYQCRYDO-UHFFFAOYSA-N
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Description

3-Ethyl-2-imino-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid is a heterocyclic compound that features a benzothiazole ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of both imino and sulfonic acid functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-imino-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonic acid with ethyl isothiocyanate, followed by cyclization under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-imino-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

3-Ethyl-2-imino-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-imino-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-sulfonic acid benzothiazole: Similar structure but lacks the ethyl and imino groups.

    3-Methyl-2-imino-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid: Similar structure with a methyl group instead of an ethyl group.

    2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid): A related compound used in antioxidant assays.

Uniqueness

3-Ethyl-2-imino-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid is unique due to the presence of both the ethyl and imino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

877463-42-8

Molecular Formula

C9H10N2O3S2

Molecular Weight

258.3 g/mol

IUPAC Name

3-ethyl-2-imino-1,3-benzothiazole-6-sulfonic acid

InChI

InChI=1S/C9H10N2O3S2/c1-2-11-7-4-3-6(16(12,13)14)5-8(7)15-9(11)10/h3-5,10H,2H2,1H3,(H,12,13,14)

InChI Key

DETAOMFYQCRYDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=N

Origin of Product

United States

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